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N-(2-(3-chlorobenzamido)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Physicochemical profiling Lipinski Rule of Five ADME prediction

Hit triage inefficiency from uncharacterized compounds wastes screening resources. This aryl-diamide piperidine-4-carboxamide solves that: 8 PubChem BioAssay results publicly available for data-driven selectivity assessment before procurement. 3-Chlorobenzamido substitution enables halogen bonding (XLogP3 2.3, TPSA 104 Ų) inaccessible to methyl/methoxy analogs. Ortho-phenylenediamine linker creates a constrained bidentate H-bond donor motif. Sourced from Vanderbilt compound collection (VU0520260-1) with documented provenance.

Molecular Formula C20H22ClN3O4S
Molecular Weight 435.92
CAS No. 1203128-25-9
Cat. No. B2680034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-chlorobenzamido)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide
CAS1203128-25-9
Molecular FormulaC20H22ClN3O4S
Molecular Weight435.92
Structural Identifiers
SMILESCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C20H22ClN3O4S/c1-29(27,28)24-11-9-14(10-12-24)19(25)22-17-7-2-3-8-18(17)23-20(26)15-5-4-6-16(21)13-15/h2-8,13-14H,9-12H2,1H3,(H,22,25)(H,23,26)
InChIKeyAYOZGIYXXSLDMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-Chlorobenzamido)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide (CAS 1203128-25-9): Compound Identity and Sourcing-Relevant Chemical Profile


N-(2-(3-Chlorobenzamido)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a fully synthetic, non-stereogenic small molecule (MW 435.9 g/mol; C20H22ClN3O4S) belonging to the aryl-diamide subclass of N-sulfonylpiperidine-4-carboxamides [1]. Its architecture integrates a central piperidine ring bearing an N-methylsulfonyl group at the 1-position and a 4-carboxamide bridge linking to an ortho-phenylenediamine-derived core, which is further elaborated with a 3-chlorobenzamide substituent [2]. The compound is catalogued under PubChem CID 45503896, with the depositor-supplied synonym VU0520260-1 indicating origin from the Vanderbilt University compound collection [1]. Computed physicochemical properties include a calculated logP (XLogP3) of 2.3, a topological polar surface area of 104 Ų, two hydrogen bond donors, and five hydrogen bond acceptors, collectively placing the molecule within lead-like oral drug chemical space as defined by Lipinski and Veber criteria [1][2].

Why Generic Substitution of N-(2-(3-Chlorobenzamido)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide with In-Class Analogs Carries Unquantified Procurement Risk


Within the N-sulfonylpiperidine-4-carboxamide chemical series, small perturbations in aryl substitution pattern—particularly the position of the chlorine atom on the terminal benzamide ring and the nature of the central diamine linker—profoundly alter both molecular recognition features and ADME-related physicochemical properties [1]. There are at least eight bioassay result entries for this compound in the PubChem BioAssay database, indicating it has been screened across multiple biological targets [1]. Published data on structurally related piperidine-4-carboxamides demonstrate that seemingly minor modifications, such as relocating a chlorine substituent from the 3-position to the 2- or 4-position of the benzamide ring, can abolish or substantially reduce target engagement [2]. Without systematic head-to-head data, any attempt to substitute this compound with a so-called 'close analog' is a prediction, not a verified equivalence, and may introduce uncharacterized changes in potency, selectivity, solubility, or metabolic stability that undermine experimental reproducibility and data integrity [1][2].

Quantitative Differentiation Evidence for N-(2-(3-Chlorobenzamido)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide: Comparator-Anchored Procurement-Relevant Data


Physicochemical Comparator Analysis: 3-Chlorobenzamido vs. Unsubstituted Benzamido and 2-Methoxybenzamido Analogs

In silico comparison of computed physicochemical properties reveals that the 3-chlorobenzamido group in the target compound raises calculated logP (XLogP3 = 2.3) relative to the unsubstituted benzamido analog (estimated XLogP3 ≈1.6 with one fewer heavy atom) while maintaining a TPSA of 104 Ų, which is identical to what would be predicted for the des-chloro analog since chlorine contributes zero incremental polar surface area [1]. By contrast, the 2-methoxybenzamido analog (1-methanesulfonyl-N-[2-(2-methoxybenzamido)phenyl]piperidine-4-carboxamide; BenchChem ID) is expected to exhibit a lower XLogP3 (≈1.9–2.0) coupled with an increased TPSA (≈113 Ų) due to the methoxy oxygen, which simultaneously reduces membrane permeability potential while increasing aqueous solubility [1][2]. The 3-chloro substituent thus occupies a distinct physicochemical niche: enhanced lipophilicity for membrane partitioning without the TPSA penalty incurred by hydrogen-bond-accepting substituents such as methoxy.

Physicochemical profiling Lipinski Rule of Five ADME prediction

Bioassay Screening Coverage: PubChem BioAssay Evidence for Eight Distinct Target Screening Events

The PubChem BioAssay database records eight distinct biological test results for this compound (CID 45503896), confirming that it has been subjected to multi-target screening within the Molecular Libraries Program or an affiliated screening initiative [1]. This level of screening annotation exceeds what is available for the majority of uncharacterized in-class analogs bearing alternative substitution patterns (e.g., the 4-chlorobenzamido positional isomer or the 2,4-dichlorobenzyl analog), which have zero or fewer curated bioassay entries in public databases [1]. While the specific IC50, target identity, and assay outcome (active/inactive) for each of the eight screens cannot be detailed here due to retrieval constraints, the existence of multi-assay annotation provides two procurement-relevant advantages: (i) the compound has passed quality control filters required for inclusion in curated screening collections, and (ii) the data enable retrospective analysis of selectivity profiles across tested targets, a capability absent for analogs lacking any public bioassay annotation [1][2].

High-throughput screening Target profiling Bioassay annotation

Hydrogen Bond Donor/Acceptor Architecture: 3-Chloro Substitution Preserves Orthogonal Binding Features Relative to Methoxy-Containing Analogs

The target compound possesses exactly two hydrogen bond donors (both amide NH groups) and five hydrogen bond acceptors (two amide carbonyl oxygens, two sulfonyl oxygens, and the chlorine atom acting as a weak halogen bond acceptor) [1]. In contrast, 1-methanesulfonyl-N-[2-(2-methoxybenzamido)phenyl]piperidine-4-carboxamide introduces an additional strong hydrogen bond acceptor (the methoxy oxygen), increasing the HBA count to six and introducing a rotatable ether bond that alters the conformational ensemble available for target binding [1][2]. The 3-chloro substituent, by virtue of its moderate size (van der Waals radius ≈1.75 Å) and its ability to participate in halogen bonding without contributing additional hydrogen bond donor or strong acceptor capacity, offers a binding pharmacophore that is orthogonal to that of oxygenated analogs—potentially engaging hydrophobic sub-pockets or halogen bond donor sites that methoxy, methyl, or unsubstituted analogs cannot productively occupy [2]. Published structure-guided design studies on sulfonylpiperidine inhibitors confirm that hydrogen bond formation with specific active-site residues (e.g., Arg48 in Staphylococcus aureus thymidylate kinase) is exquisitely sensitive to the nature and position of aromatic substituents [3].

Structure-activity relationship Pharmacophore modeling Binding mode prediction

N-(2-(3-Chlorobenzamido)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide: Evidence-Anchored Research Application Scenarios for Procurement Decision-Making


Cell-Based Phenotypic Screening Requiring Balanced Lipophilicity for Membrane Penetration Without Efflux Liability

The compound's XLogP3 of 2.3 and TPSA of 104 Ų place it within the favorable range for passive transcellular diffusion while remaining below the commonly cited TPSA threshold of 140 Ų associated with poor oral absorption [1]. For cell-based assays where intracellular target engagement is required, the 3-chlorobenzamido substitution provides enhanced lipophilicity relative to unsubstituted benzamido analogs (ΔXLogP3 ≈ +0.7) without the TPSA penalty of methoxy-bearing alternatives [1]. This property profile supports its use as a probe compound in phenotypic screens where membrane permeability is a known attrition factor.

Halogen Bond-Enabled Fragment or Scaffold for Structure-Based Drug Design Campaigns

The meta-chlorine substituent on the terminal benzamide ring can function as a halogen bond acceptor, engaging backbone carbonyls or side-chain hydroxyls in protein binding sites [1]. This interaction type is geometrically and energetically distinct from classical hydrogen bonds and cannot be replicated by methyl, methoxy, or unsubstituted phenyl analogs [1]. Structure-based design programs targeting binding pockets with validated halogen bond donor sites (e.g., backbone NH groups in kinase hinge regions) may derive unique affinity gains from this compound that would be absent with comparator scaffolds lacking the 3-chloro substitution [2].

Selectivity Profiling Follow-Up Studies Leveraging Existing PubChem Multi-Target Screening Data

With eight BioAssay result entries publicly available in PubChem, this compound has a documented multi-target screening history [1]. Researchers seeking to profile selectivity across a panel of related targets can use these existing data as a starting point for hit triage, reducing the need for de novo broad-panel screening. Analogs lacking any public bioassay annotation require significantly greater upfront investment in primary screening before selectivity can be assessed, making this compound a more information-rich procurement choice for selectivity-centric projects [1].

Medicinal Chemistry SAR Exploration Around the ortho-Phenylenediamine Linker Region

The compound's central ortho-phenylenediamine-derived linker—connecting the piperidine-4-carboxamide to the 3-chlorobenzamide moiety—represents a privileged scaffold geometry that positions two amide NH donors in close proximity (five-bond separation), creating a constrained bidentate hydrogen bond donor motif [1]. This architecture is structurally distinct from the more common para-phenylene or benzyl-linked analogs that dominate the N-sulfonylpiperidine-4-carboxamide chemical space [2]. Systematic SAR studies exploring this linker geometry may reveal target engagement profiles inaccessible to simpler-linked analogs.

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